molecular formula C10H14O3 B13294798 4,5-Dimethyl-2-(propan-2-YL)furan-3-carboxylic acid

4,5-Dimethyl-2-(propan-2-YL)furan-3-carboxylic acid

Cat. No.: B13294798
M. Wt: 182.22 g/mol
InChI Key: MEQDCRSAKAPZOV-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(propan-2-YL)furan-3-carboxylic acid is a heterocyclic organic compound belonging to the furan family. Furans are characterized by a five-membered aromatic ring containing one oxygen atom. This compound, in particular, has two methyl groups and an isopropyl group attached to the furan ring, along with a carboxylic acid functional group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-(propan-2-YL)furan-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the radical bromination of a precursor compound, followed by a series of reactions to introduce the desired functional groups. For example, the radical bromination of a methyl group using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions can yield a brominated intermediate. This intermediate can then be converted into the corresponding phosphonate using triethyl phosphite at elevated temperatures. Subsequent reactions with appropriate aldehydes and desilylation steps can furnish the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification and isolation of the final product can be achieved through techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-(propan-2-YL)furan-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group into an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4,5-Dimethyl-2-(propan-2-YL)furan-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-(propan-2-YL)furan-3-carboxylic acid involves its interaction with molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. Additionally, the furan ring’s aromaticity and substituents can affect the compound’s reactivity and binding affinity. These interactions can modulate various biochemical processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethyl-2-(propan-2-YL)furan-3-carboxylic acid stands out due to its specific combination of methyl, isopropyl, and carboxylic acid groups attached to the furan ring

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

4,5-dimethyl-2-propan-2-ylfuran-3-carboxylic acid

InChI

InChI=1S/C10H14O3/c1-5(2)9-8(10(11)12)6(3)7(4)13-9/h5H,1-4H3,(H,11,12)

InChI Key

MEQDCRSAKAPZOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1C(=O)O)C(C)C)C

Origin of Product

United States

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